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Compound of Interest

Compound Name: 93-0170

Cat. No.: B8236322

An Objective Head-to-Head Comparison of 93-0170 and SM-102 lonizable Lipids for Nucleic
Acid Delivery

This guide provides a detailed comparison of two prominent ionizable lipids, 93-0170 and SM-
102, which are critical components in the formation of lipid nanoparticles (LNPs) for therapeutic
applications. The comparison focuses on their physicochemical properties, performance in
nucleic acid delivery, and specific applications, supported by experimental data for researchers,
scientists, and drug development professionals.

Introduction to 93-0170 and SM-102

SM-102 is a synthetic, ionizable amino lipid that has gained significant attention as a key
component of the Moderna COVID-19 vaccine (MRNA-1273).[1][2] It is designed for high
transfection efficiency and is a cornerstone of LNP formulations for intramuscular (IM) delivery
of messenger RNA (mRNA).[3][4][5] At physiological pH, SM-102 is nearly neutral, but it
becomes protonated and positively charged within the acidic environment of the endosome.
This charge reversal is crucial for binding to the negatively charged mRNA backbone and for
facilitating the release of the mRNA payload into the cytoplasm.[1][2]

93-0170 is a chalcogen-containing, ionizable cationic lipidoid featuring an imidazole-based
head group.[6][7] It is part of a library of synthetic lipidoids developed for various nucleic acid
and immunotherapy applications.[8] LNPs formulated with 93-0170 have shown distinct
biodistribution profiles, notably localizing to the spleen after intravenous injection.[7] This
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characteristic has led to its investigation for applications such as in situ cancer vaccination and
the delivery of genome-editing tools.[7][8]

Physicochemical Properties

The structural and chemical properties of ionizable lipids are paramount to their function,
influencing LNP stability, encapsulation efficiency, and the mechanism of intracellular delivery.

Property 93-0170 SM-102 Reference(s)

Chalcogen-containing o
Synthetic ionizable

Lipid Type ionizable cationic o [1][6]
S amino lipid
lipidoid
bis(2-
Heptadecan-9-yl 8-
(tetradecyloxy)ethyl)
o ((2-hydroxyethyl)(6-
] 3,3-((3-(1H-imidazol-
Chemical Name 1 0X0-6- [21[7]
undecyloxy)hexyl)ami
yl)propyl)azanediyl)dip ( yioxy)hexyl)
) no)octanoate
ropionate
Molecular Formula Ca4aHs3N306 Ca4Hs7NOs [1107]
Molar Mass 750.2 g/mol 710.182 g/mol [1][7]

Not explicitly stated,
pKa but imidazole group 6.68 [O][10][11]

implies pH sensitivity

Performance and Efficacy

The performance of LNPs is evaluated based on their ability to encapsulate, deliver, and
release their nucleic acid payload effectively in vitro and in vivo.

LNP Formulation and Characteristics
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Parameter 93-0170 LNP SM-102 LNP Reference(s)
~141 nm (when
) ) formulated as Cdoids
Particle Size 75-90 nm [4][12]
LNP, a related
derivative)
Encapsulation ~79% (for Cdoids
N >95% [4][12]
Efficiency LNP)
In Vivo Biodistribution Localizes to the Primarily accumulates 710]
(Iv) spleen. in the liver.
High efficiency for
MRNA delivery and
protein expression;
Effective in triggering elicits robust humoral
) ] cellular immune (antibody) and cellular
In Vivo Efficacy (IM) [13]

responses for cancer

vaccines.

immunity. In a direct
comparison, showed
comparable muscle
transfection to the iso-
A11B5C1 LNP.

Key Application

In situ cancer
vaccination
(intratumoral),
genome editing
protein delivery (1V),
T-lymphocyte mMRNA

delivery.

MRNA vaccines (IM),
gene therapy [71[81[9]

research.

Comparative Studies

Direct comparative studies between 93-0170 and SM-102 are limited. However, data from

studies comparing them to other lipids or benchmarks provide valuable insights.

e SM-102 vs. ALC-0315: In a study comparing the ionizable lipids from the Moderna (SM-102)
and Pfizer-BioNTech (ALC-0315) COVID-19 vaccines, LNPs formulated with SM-102
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demonstrated moderately higher luciferase protein expression in mice after intramuscular
injection.[4] SM-102 also induced a higher antibody response and showed better LNP
stability when stored at 4°C.[4]

e 93-0170 in Cancer Vaccination: A study on in situ cancer vaccination identified a closely
related lipidoid, 93-017S-F, which promoted strong cross-presentation of tumor antigens and
enhanced the delivery of the STING agonist cGAMP.[8] This highlights the potential of the
'93' lipidoid family as potent adjuvants for cancer immunotherapy.[8]

Experimental Methodologies and Workflows
Diagrams of Key Processes

The following diagrams illustrate the typical workflow for LNP formulation and the cellular
mechanism of mMRNA delivery.
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Caption: Workflow for Lipid Nanoparticle (LNP) formulation using microfluidics.
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Caption: Generalized pathway for LNP cellular uptake and endosomal escape.

Protocol: LNP Formulation by Microfluidic Mixing

This protocol is a generalized procedure for formulating LNPs with either 93-0170 or SM-102.

« Preparation of Solutions:
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o Lipid Stock: Prepare a stock solution of the ionizable lipid (SM-102 or 93-0170), DSPC,
Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol. Acommon molar
ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[3]

o mMRNA Stock: Dilute the mRNA payload in a low pH buffer (e.g., 10-50 mM citrate buffer,
pH 3.0-4.0) to the desired concentration.

e Microfluidic Mixing:

o Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into
another.

o Set up a microfluidic mixing device (e.g., NanoAssemblr).

o Pump the two solutions through the micromixer at a defined total flow rate and flow rate
ratio (FRR). A typical FRR is 3:1 (agueous:organic).

o The rapid mixing of the solvent and anti-solvent phases causes the lipids to precipitate
and self-assemble with the mRNA, forming LNPs.

o Purification and Concentration:

o Immediately after formation, dialyze the LNP suspension against sterile phosphate-
buffered saline (PBS), pH 7.4, for at least 2 hours at 4°C to remove ethanol and raise the
pH. Tangential flow filtration (TFF) can also be used for larger scales.

» Sterilization and Storage:
o Sterile-filter the final LNP formulation through a 0.22 pum syringe filter.
o Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[4]

Head-to-Head Application Profile

The distinct properties of 93-0170 and SM-102 make them suitable for different therapeutic
strategies.
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Caption: Logical comparison of primary applications and delivery routes.

Conclusion

Both 93-0170 and SM-102 are highly effective ionizable lipids, but their designs are optimized
for different biological outcomes.

e SM-102 is a well-validated and highly efficient lipid for intramuscular mRNA vaccine delivery.
Its high encapsulation efficiency, particle stability, and proven ability to elicit strong immune
responses make it a gold standard for prophylactic vaccines.[1][4] Its primary off-target
accumulation site upon systemic administration is the liver.[10]

e 93-0170 represents a class of lipidoids engineered for specific targeting and
immunomodulatory functions. Its notable tendency to localize in the spleen following
intravenous administration makes it a promising candidate for therapies targeting immune
cells residing in this organ.[7] Its demonstrated utility in enhancing antigen cross-
presentation makes it particularly suitable for cancer immunotherapy and in situ vaccination
strategies.[8]
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The choice between 93-0170 and SM-102 should be guided by the specific therapeutic
application, the desired delivery route, and the target tissue or cell type. SM-102 is the
established choice for IM vaccines, while 93-0170 offers unique advantages for spleen-
targeted delivery and advanced immunotherapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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